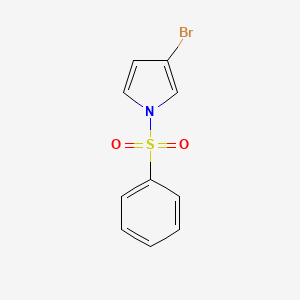

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

描述

Overview of Pyrrole (B145914) Derivatives in Organic Synthesis and Medicinal Chemistry

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. nih.govnumberanalytics.com Its derivatives are integral components of a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.comrsc.org The pyrrole scaffold is a privileged structure in drug discovery, appearing in numerous marketed drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications. nih.govnih.govmdpi.com The versatility of the pyrrole ring allows for diverse functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. rsc.org This has led to sustained interest in developing novel synthetic methodologies for the construction and modification of the pyrrole core. nih.gov

Importance of N-Sulfonyl Protection in Pyrrole Chemistry

The inherent reactivity of the pyrrole ring, particularly its susceptibility to oxidation and polymerization, often necessitates the use of protecting groups on the nitrogen atom. nih.gov Among the various protecting groups, sulfonyl groups, such as benzenesulfonyl and p-toluenesulfonyl (tosyl), are particularly effective. researchgate.netresearchgate.net The strong electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack and increasing its stability. researchgate.netnih.gov This protection strategy allows for a broader range of chemical transformations to be performed on the pyrrole core with higher yields and selectivity. researchgate.net Furthermore, N-sulfonyl groups can direct the regioselectivity of certain reactions, providing a powerful tool for the controlled synthesis of substituted pyrroles. nih.gov The development of methods for both the introduction and facile removal of sulfonyl protecting groups has been a key area of research. nih.govresearchgate.net

The Role of Halogenation in Pyrrole Reactivity and Synthetic Utility

The introduction of halogen atoms onto the pyrrole ring dramatically expands its synthetic potential. nih.govacs.org Halogenated pyrroles serve as versatile building blocks for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. researchgate.net The position of the halogen atom on the pyrrole ring influences its reactivity and the types of transformations it can undergo. For instance, a bromine atom at the 3-position of the pyrrole ring provides a handle for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net The presence of a halogen can also modulate the electronic properties of the pyrrole ring, influencing its biological activity. acs.org

Specific Focus on 1-(benzenesulfonyl)-3-bromo-1H-pyrrole as a Key Intermediate

This compound emerges as a particularly valuable synthetic intermediate that combines the benefits of both N-sulfonyl protection and halogenation. achemblock.comguidechem.com The benzenesulfonyl group stabilizes the pyrrole ring, while the bromine atom at the 3-position serves as a versatile functional group for further elaboration. This compound is a key precursor for the synthesis of a variety of 3-substituted pyrrole derivatives. Its utility is demonstrated in the preparation of compounds with potential applications in medicinal chemistry, such as inhibitors of specific enzymes or signaling pathways. nih.gov The strategic placement of the bromo and benzenesulfonyl groups allows for a stepwise and controlled functionalization of the pyrrole scaffold, making it an important tool for organic chemists.

Chemical Profile of this compound

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-1-(phenylsulfonyl)-1H-pyrrole |

| CAS Number | 1192217-75-6 |

| Molecular Formula | C10H8BrNO2S |

| Molecular Weight | 286.15 g/mol |

| Appearance | Not specified in available results |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br |

| InChI | InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a pre-brominated pyrrole. A common precursor is 3-bromo-1H-pyrrole. The synthesis proceeds with the protection of the pyrrole nitrogen with a benzenesulfonyl group. This is generally achieved by reacting 3-bromo-1H-pyrrole with benzenesulfonyl chloride in the presence of a base.

A representative synthetic procedure involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride. chemicalbook.com In a heat-dried and nitrogen-purged round bottom flask, 3-bromo-1H-pyrrolo[2,3-b]pyridine, tetrabutylammonium (B224687) bromide, and finely ground sodium hydroxide (B78521) are mixed in dichloromethane (B109758). chemicalbook.com The mixture is cooled to 0 °C, and benzenesulfonyl chloride is added slowly. The reaction is allowed to warm to room temperature and stirred for one hour. chemicalbook.com After hydrolysis with water, the product is extracted with dichloromethane. chemicalbook.com The organic layer is then washed, dried, and concentrated to yield the desired product. chemicalbook.com

Reactions of this compound

The reactivity of this compound is characterized by the presence of the bromine atom at the 3-position, which is amenable to various substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable building block in organic synthesis.

One of the primary applications of this compound is in cross-coupling reactions. The carbon-bromine bond can participate in reactions such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Furthermore, the bromine atom can be displaced by nucleophiles, allowing for the introduction of heteroatoms such as nitrogen, oxygen, and sulfur. For example, it can react with amines to form 3-amino-1-(benzenesulfonyl)-1H-pyrrole derivatives.

The benzenesulfonyl group, while serving as a protecting group, also influences the reactivity of the pyrrole ring. Its electron-withdrawing nature deactivates the ring towards electrophilic substitution. However, under specific conditions, further functionalization of the pyrrole ring may be possible. The deprotection of the benzenesulfonyl group can be achieved under various conditions to yield the free 3-bromopyrrole, which can then undergo further transformations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(benzenesulfonyl)-3-bromopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJNJSNVXSVBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Benzenesulfonyl 3 Bromo 1h Pyrrole

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromine

The C-Br bond at the 3-position of the 1-(benzenesulfonyl)-1H-pyrrole core is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are highly efficient for constructing C(sp²)–C(sp²) and C(sp²)–C(sp) bonds and represent the most significant class of reactions for this substrate.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds, coupling an organoboron reagent with an organic halide. nih.gov For 1-(benzenesulfonyl)-3-bromo-1H-pyrrole, this reaction provides a direct route to 3-aryl and 3-heteroaryl pyrroles. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. nih.gov The benzenesulfonyl protecting group is stable under many Suzuki-Miyaura coupling conditions and can be removed later if desired. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling of this compound depend heavily on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent. These conditions must be tailored to the specific electronic and steric properties of the boronic acid or ester coupling partner to maximize yield and minimize side reactions like debromination. rsc.org

A variety of aryl and heteroaryl boronic acids can be successfully coupled, demonstrating the broad utility of this method. nih.govnih.gov Key parameters for optimization include:

Palladium Source: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govnih.gov The choice can influence catalyst activity and stability.

Ligand: Electron-rich, bulky phosphine (B1218219) ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov Ligands such as SPhos and XPhos have shown high efficiency for coupling heteroaryl halides. nih.gov

Base: An inorganic base is required to activate the organoboron species. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used and have proven effective. nih.govnih.gov

Solvent: A mixture of an organic solvent and water is common. Systems like dioxane/water or n-butanol provide good solubility for both the organic substrate and the inorganic base. nih.govnih.govresearchgate.net

The following table summarizes typical conditions optimized for Suzuki-Miyaura reactions involving bromo-heterocycles.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Ref. |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Cs₂CO₃ | Dioxane / H₂O | 90 | Arylboronic acids | nih.gov |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | Pyridinyltrifluoroborates | nih.gov |

| XPhosPdG2 | XPhos | K₃PO₄ | Dioxane / H₂O | 110 (Microwave) | Aryl- and heteroarylboronic acids | rsc.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | n-Butanol | 100 | Heteroarylboronic acids | nih.gov |

The synthesis of polysubstituted pyrroles requires precise control over the position of each substituent. organic-chemistry.orgnih.gov Using this compound as a starting material provides an inherent and powerful method for achieving regiochemical control. The C-Br bond definitively directs the initial cross-coupling reaction to the C3 position of the pyrrole (B145914) ring.

This pre-functionalized substrate serves as a versatile building block. Once the C3 position is functionalized via a Suzuki-Miyaura reaction, further substitutions can be directed to other positions on the pyrrole ring. The electron-withdrawing N-benzenesulfonyl group facilitates deprotonation (lithiation) at the C2 position, allowing for subsequent electrophilic trapping to introduce a second, distinct substituent. This stepwise approach enables the rational synthesis of complex 2,3-disubstituted pyrroles, which would be challenging to prepare otherwise. nih.govresearchgate.net This strategy allows for the creation of diverse molecular architectures from a common intermediate. nih.gov

Beyond the Suzuki-Miyaura reaction, the C3-bromo position of this compound is amenable to other important palladium-catalyzed cross-coupling reactions, expanding its synthetic utility.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction of this compound with various terminal alkynes would yield 3-alkynylpyrrole derivatives, which are valuable synthetic intermediates. The reaction is known for its mild conditions and tolerance of numerous functional groups. wikipedia.orgnih.gov

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide. beilstein-journals.org This method is particularly useful for forming C(sp²)–C(sp³) bonds and is known for its high functional group tolerance. nih.gov Coupling this compound with alkyl-, aryl-, or vinylzinc reagents would provide access to a wide range of substituted pyrroles that may be difficult to obtain via other methods. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rug.nl This reaction would enable the introduction of vinyl groups at the C3 position of the pyrrole ring. Modern protocols for the Heck reaction often utilize stable palladium catalysts and can be performed under environmentally friendly conditions. nih.govfrontiersin.org

The following table summarizes these potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Product Type | Typical Catalysts | Ref. |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynylpyrrole | Pd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Reagent (R-ZnX) | 3-Alkyl/Aryl/Vinylpyrrole | Pd complex (e.g., Pd(PPh₃)₄) | beilstein-journals.orgnih.gov |

| Heck | Alkene (R-CH=CH₂) | 3-Vinylpyrrole | Pd salt (e.g., Pd(OAc)₂) | rug.nlfrontiersin.org |

Modern cross-coupling reactions frequently employ bulky, electron-rich phosphine ligands. nih.gov These ligands promote the formation of monoligated, coordinatively unsaturated L₁Pd(0) species, which are highly active in the oxidative addition step with the aryl bromide. nih.gov The steric bulk of these ligands also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst. nih.gov

Several classes of ligands have proven effective:

Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki-Miyaura couplings involving challenging substrates like heteroaryl chlorides and bromides. nih.govresearchgate.netcapes.gov.br Their steric hindrance and electron-donating ability lead to high catalyst turnover numbers. organic-chemistry.org

Ferrocene-Based Ligands: Ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) provide robust and efficient catalytic systems, particularly in ionic liquids. mdpi.com

Phospha-adamantane Ligands: These air-stable ligands offer a cost-effective and easy-to-handle alternative that promotes Suzuki couplings under mild conditions, sometimes even at room temperature. organic-chemistry.org

The palladium source, often a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃, is activated in situ by the phosphine ligand to generate the active Pd(0) species that enters the catalytic cycle. nih.gov However, it is important to note that excessively hindered ligands can sometimes impede the desired cross-coupling and instead promote side reactions like protodeboronation in Suzuki-Miyaura couplings. chemrxiv.org

Suzuki-Miyaura Cross-Coupling Reactions

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the bromine atom on the pyrrole ring is generally difficult. Aromatic halides are typically unreactive toward classical Sₙ1 or Sₙ2 reaction pathways. libretexts.org For a substitution to occur, a nucleophilic aromatic substitution (SₙAr) mechanism is required. This pathway is only feasible if the aromatic ring is sufficiently activated by strong electron-withdrawing groups.

The benzenesulfonyl group at the N1 position is powerfully electron-withdrawing, which reduces the electron density of the pyrrole ring and could potentially facilitate an SₙAr reaction at the C3 position. However, even with this activation, the SₙAr reaction on a five-membered heterocycle like pyrrole is kinetically less favorable than on six-membered rings like pyridine. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, thiolates), would likely be required. In practice, the palladium-catalyzed cross-coupling reactions described above are far more efficient, reliable, and occur under much milder conditions, making them the overwhelmingly preferred method for the functionalization of this compound.

Directed Lithiation and Subsequent Electrophilic Quenching

The presence of the N-benzenesulfonyl group on the pyrrole ring facilitates directed ortho-metallation, a powerful tool for regioselective functionalization. Specifically, the treatment of this compound with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) results in the selective deprotonation at the C-2 position, adjacent to the nitrogen atom. This process generates a C-2 lithiated species.

The subsequent reaction of this lithiated intermediate with an electrophile, known as electrophilic quenching, is highly dependent on the nature and reactivity of the electrophile used. Research has shown that a dynamic equilibrium can exist between the initially formed C-2 lithio species and a more thermodynamically stable C-5 lithio species. The final position of functionalization is therefore controlled by the electrophile's reactivity. researchgate.net

Reactive Electrophiles : When highly reactive electrophiles are introduced, the reaction is kinetically controlled, and quenching occurs rapidly at the C-2 position, leading to the formation of 2-substituted-3-bromo-1-(benzenesulfonyl)-1H-pyrroles.

Less Reactive Electrophiles : With less reactive electrophiles, the C-2 lithiated species has time to equilibrate to the more stable C-5 lithiated intermediate. The subsequent quenching then occurs at the C-5 position, yielding 5-substituted-3-bromo-1-(benzenesulfonyl)-1H-pyrroles. researchgate.net

This electrophile-controlled regioselective functionalization allows for the optional synthesis of either 2- or 5-substituted 3-bromopyrroles from a single starting material, highlighting the synthetic utility of this compound. researchgate.net

Table 1: Regioselective Functionalization of this compound via Lithiation

| Electrophile Reactivity | Position of Lithiation | Product Type |

|---|---|---|

| High | C-2 (Kinetic) | 2-substituted-3-bromopyrrole |

| Low | C-5 (Thermodynamic) | 5-substituted-3-bromopyrrole |

N-Sulfonyl Group as a Protecting and Activating Group

The N-benzenesulfonyl group serves a dual role. It acts as a protecting group for the pyrrole nitrogen, enhancing the compound's stability, and as an activating group that directs and facilitates specific chemical transformations.

Cleavage Strategies for N-Benzenesulfonyl Group

Common strategies for the cleavage of N-sulfonyl groups from pyrroles include:

Basic Hydrolysis : Treatment with strong bases like sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water can effectively cleave the sulfonyl group. acs.org Similarly, potassium hydroxide (KOH) in ethanol (B145695) has been used. researchgate.net

Thiolate-mediated Cleavage : For certain substituted sulfonyl groups, such as the 2,4-dinitrobenzenesulfonyl group, deprotection can be achieved under mild conditions using thiols like benzene (B151609) thiol or the corresponding thiolate. researchgate.netnih.gov

Mild Reagents : A versatile and mild reaction system using potassium trimethylsilanolate (KOTMS) in butyronitrile (B89842) has been developed for the deprotection of various N-heterocycles, including those with sulfonyl groups, at room temperature. chemistryviews.org This method tolerates a wide range of sensitive functional groups. chemistryviews.org

Table 2: Selected Deprotection Methods for N-Sulfonyl Pyrroles

| Reagent(s) | Conditions | Reference |

|---|---|---|

| NaOH | MeOH/H₂O, rt | acs.org |

| KOH | EtOH, 35 °C | researchgate.net |

| Benzene thiol / Thiolate | Mild, specific | researchgate.netnih.gov |

| KOTMS | Butyronitrile, rt | chemistryviews.org |

Influence of N-Sulfonyl on Ring Reactivity

The N-benzenesulfonyl group is strongly electron-withdrawing. This property significantly alters the electronic nature of the pyrrole ring. Unprotected pyrrole is an electron-rich aromatic system that is highly reactive towards electrophiles and prone to polymerization under acidic conditions.

The introduction of the benzenesulfonyl group has the following key effects:

Reduced Reactivity (Deactivation) : The electron-withdrawing nature of the sulfonyl group decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic aromatic substitution and oxidative degradation. researchgate.net This deactivation allows for a broader range of chemical reactions to be performed on the molecule without destroying the pyrrole core. researchgate.net

Increased Stability : The reduced electron density stabilizes the pyrrole ring, making it less prone to decomposition, particularly in the presence of acids. researchgate.net

Acidity of Ring Protons : The electron-withdrawing effect increases the acidity of the C-H protons on the pyrrole ring, which facilitates deprotonation (lithiation) at specific positions, as discussed in section 3.3.

Transformations Involving the Pyrrole Ring System (excluding basic properties)

While the functionalization of this compound via directed lithiation is well-established, other transformations involving the core heterocyclic ring system are less commonly reported for this specific compound.

Ring-Opening Reactions

Ring-opening reactions of the pyrrole nucleus in N-sulfonylated pyrroles are not a widely documented class of transformations. The aromatic stability of the pyrrole ring, even when modified by an electron-withdrawing sulfonyl group, makes it generally resistant to reactions that would lead to ring cleavage under typical synthetic conditions. Literature searches for ring-opening reactions specifically involving this compound or closely related N-benzenesulfonylated pyrroles did not yield established, general methodologies. Such transformations would likely require high energy input or highly specialized reagents that overcome the inherent aromaticity of the ring system.

Rearrangement Reactions

Similarly, molecular rearrangements involving the atoms of the pyrrole ring in this compound are not commonly reported in the chemical literature. While various rearrangement reactions are known for other heterocyclic systems, the stability of the N-sulfonylated pyrrole core generally precludes skeletal rearrangements under standard laboratory conditions. Synthetic routes typically focus on the substitution and functionalization of the existing ring, rather than its structural reorganization.

Applications in Advanced Organic Synthesis

Synthesis of Complex Pyrrole (B145914) Architectures

The functionalized nature of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole makes it an ideal substrate for the synthesis of highly substituted and complex pyrrole derivatives. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the pyrrole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. While studies have demonstrated the successful Suzuki coupling of 3-iodo-2-formyl-1-tosylpyrroles with various arylboronic acids, the same principle applies to this compound. researchgate.net These reactions enable the formation of carbon-carbon bonds, leading to the synthesis of polysubstituted pyrroles with diverse functionalities. nih.govresearchgate.net The benzenesulfonyl group, in this context, not only protects the pyrrole nitrogen but also influences the reactivity of the ring, directing substitution to specific positions. johnshopkins.edu

The following table provides a representative overview of the types of complex pyrrole architectures that can be synthesized using 3-bromopyrrole derivatives as starting materials through various cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acids | 3-Aryl-1-(benzenesulfonyl)-1H-pyrroles |

| Stille | Organostannanes | 3-Alkylated/Arylated-1-(benzenesulfonyl)-1H-pyrroles |

| Heck | Alkenes | 3-Alkenyl-1-(benzenesulfonyl)-1H-pyrroles |

| Sonogashira | Terminal alkynes | 3-Alkynyl-1-(benzenesulfonyl)-1H-pyrroles |

These reactions provide a powerful toolkit for chemists to construct elaborate pyrrole-containing molecules with tailored electronic and steric properties, which are valuable in medicinal chemistry and materials science. nih.govnih.gov

Building Block for Fused Heterocyclic Systems

The strategic placement of the bromine atom and the activating benzenesulfonyl group in this compound facilitates its use as a key building block for the synthesis of various fused heterocyclic systems. These polycyclic structures are prevalent in many biologically active compounds and natural products.

One important class of fused heterocycles that can be accessed from this precursor are pyrrolopyrimidines. nih.gov The synthesis of these compounds often involves the initial functionalization of the pyrrole ring, followed by annulation reactions to construct the pyrimidine (B1678525) ring. nih.gov For instance, the bromine atom can be displaced or involved in a coupling reaction to introduce a side chain that can then be cyclized to form the fused ring system.

Furthermore, this compound can serve as a precursor for other fused systems, such as pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, through carefully designed synthetic routes involving annulation reactions. bohrium.comrsc.org The versatility of the 3-bromopyrrole scaffold allows for the construction of a diverse range of fused heterocycles with potential applications in drug discovery.

The table below illustrates some of the fused heterocyclic systems that can be synthesized from 3-bromopyrrole derivatives.

| Fused Heterocyclic System | Synthetic Strategy |

| Pyrrolopyrimidines | Sequential functionalization and annulation |

| Pyrrolo[2,3-b]pyridines | Palladium-catalyzed cross-coupling followed by cyclization |

| Pyrrolo[3,2-c]pyridines | Multi-step synthesis involving ring formation |

| Pyrrolo[3,4-c]pyridines | Cycloaddition reactions |

The ability to construct these complex polycyclic frameworks highlights the importance of this compound as a versatile synthon in heterocyclic chemistry.

Precursor for Natural Product Synthesis

Bromopyrrole alkaloids are a significant class of natural products, particularly abundant in marine organisms. nih.gov These compounds often exhibit a wide range of biological activities, making them attractive targets for total synthesis. This compound serves as a valuable precursor in the synthesis of several of these complex natural products.

A prominent example is the agelastatin family of marine alkaloids, which possess potent anticancer properties. The total synthesis of agelastatin A, for instance, has been the subject of considerable research, with various strategies employing functionalized pyrrole building blocks. nih.govnih.gov The 3-bromo-1H-pyrrole moiety is a key structural feature that can be elaborated to construct the intricate tetracyclic core of these molecules.

The table below lists some marine natural products and their precursors that can be derived from 3-bromopyrrole scaffolds.

| Natural Product Family | Key Synthetic Precursor |

| Agelastatins | Functionalized 3-bromopyrroles |

| Hymenins | Substituted bromopyrroles |

| Sceptrins | Dimeric bromopyrrole derivatives |

The benzenesulfonyl protecting group in this compound plays a crucial role in these syntheses by allowing for selective reactions at other positions of the pyrrole ring before its eventual removal in the final stages of the synthesis.

Scaffold for Combinatorial Chemistry Libraries

The development of combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The structural features of this compound make it an excellent scaffold for the construction of such libraries. mskcc.org

The bromine atom at the 3-position provides a convenient attachment point for a variety of chemical appendages through parallel synthesis techniques. Solid-phase synthesis, in particular, is a powerful method for generating large libraries of compounds. nih.gov A 3-bromopyrrole scaffold can be immobilized on a solid support, and then a diverse range of building blocks can be introduced at the bromine position through automated or semi-automated synthesis.

Diversity-oriented synthesis (DOS) is another strategy where complex and diverse molecular skeletons are generated from a common starting material. nih.gov The reactivity of this compound allows for its use in DOS to create libraries of novel heterocyclic compounds with a wide range of structural and functional diversity. scispace.com

The following table outlines the key features of this compound that make it suitable as a scaffold for combinatorial libraries.

| Feature | Advantage in Combinatorial Synthesis |

| Reactive Bromine Atom | Allows for diverse functionalization through various coupling reactions. |

| Stable Pyrrole Core | Provides a rigid and predictable framework for the library. |

| Benzenesulfonyl Group | Modulates reactivity and can be removed if necessary. |

| Suitability for Solid-Phase Synthesis | Enables high-throughput synthesis of a large number of compounds. |

The use of this compound as a scaffold in combinatorial chemistry provides a powerful platform for the discovery of new bioactive molecules with potential therapeutic applications.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole. While specific studies on this exact molecule are not abundant in the public literature, the principles can be extrapolated from research on analogous N-substituted pyrroles and benzenesulfonyl compounds.

DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), can be used to optimize the molecular geometry of this compound. These calculations provide information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.

A key aspect of understanding reactivity is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For N-substituted pyrroles, the nature of the substituent on the nitrogen atom significantly influences the electronic properties of the pyrrole (B145914) ring. The benzenesulfonyl group, being strongly electron-withdrawing, is expected to decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrrole. The bromine atom at the 3-position also acts as an electron-withdrawing group via induction but can donate electron density through resonance.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen atoms of the sulfonyl group would be expected to be highly nucleophilic, while the hydrogen atoms of the pyrrole and benzene (B151609) rings would be electrophilic.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related N-Benzenesulfonylpyrrole Moiety

| Parameter | Illustrative Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |

Note: These are illustrative values based on general knowledge of similar compounds and are not from a specific study on this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights that can be difficult to obtain experimentally.

For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the pyrrole or benzene rings. For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations could be used to model the approach of a nucleophile to the C3 position of the pyrrole ring. The calculations would identify the transition state structure and its associated energy, which is the energy barrier for the reaction.

Furthermore, computational studies can help to understand the regioselectivity of reactions. By comparing the activation energies for reactions at different sites on the molecule, it is possible to predict which site is most likely to react. For example, by modeling the protonation at different positions on the pyrrole ring, the most stable intermediate can be identified, which in turn suggests the most likely site for electrophilic attack.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of compounds. While basic identification data is excluded, the prediction of more detailed spectroscopic features falls within the scope of this section.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of this compound. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes, which can also be modeled.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. These can be calculated computationally, and the resulting theoretical spectrum can be used to assign the absorption bands in an experimental spectrum to specific molecular motions. For this compound, characteristic vibrational modes would include the S=O stretches of the sulfonyl group, C-H stretches of the aromatic rings, and the C-Br stretch.

Table 2: Illustrative Predicted Vibrational Frequencies for a Benzenesulfonyl Moiety

| Vibrational Mode | Illustrative Predicted Frequency (cm⁻¹) |

| Symmetric SO₂ stretch | ~1180 |

| Asymmetric SO₂ stretch | ~1370 |

| C-S stretch | ~750 |

Note: These are illustrative values and are not from a specific study on this compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For this compound, rotation around the N-S and S-C bonds would lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the motion of each atom is calculated based on a force field that describes the interactions between atoms. This allows for the exploration of the conformational landscape of the molecule and can reveal how it behaves in different environments, such as in a solvent or interacting with a biological target. For this compound, MD simulations could be used to study its flexibility and how it might adapt its shape to fit into the binding site of a protein.

In Silico Screening and Drug Discovery

In silico screening and other computational drug discovery techniques are increasingly important in the search for new therapeutic agents. Pyrrole and benzenesulfonamide (B165840) moieties are present in many biologically active compounds, suggesting that this compound could serve as a scaffold for the design of new drugs.

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, molecular docking is used to predict how a small molecule, such as a derivative of this compound, might bind to the active site of a target protein. The results of docking studies can be used to prioritize compounds for experimental testing.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the pharmacophoric features of a set of known active compounds, a model can be created that can be used to search for new compounds with similar features. The benzenesulfonyl group, with its hydrogen bond accepting oxygen atoms and aromatic ring, and the pyrrole ring, with its potential for various interactions, could be important pharmacophoric elements.

ADME/Tox Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are crucial in the early stages of drug discovery to identify compounds that are likely to have favorable pharmacokinetic and safety profiles. For derivatives of this compound, these models could predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for N-Sulfonyl-3-bromopyrroles

The development of efficient and sustainable synthetic routes to N-sulfonyl-3-bromopyrroles is paramount for advancing their application. While classical methods exist, future research is geared towards more sophisticated and greener alternatives.

One promising area is the advancement of continuous flow synthesis . This technology offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and ease of scalability. syrris.comacs.orgnih.gov A one-step continuous flow synthesis for substituted pyrrole-3-carboxylic acids has been reported, demonstrating the potential of this approach for rapid and efficient production. syrris.comacs.orgnih.gov Future work could focus on adapting and optimizing flow chemistry for the specific synthesis of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole, potentially integrating the bromination and sulfonylation steps into a single, streamlined process. A modified Clauson-Kaas protocol has also been successfully implemented in a continuous flow system for the synthesis of N-substituted pyrroles, highlighting the adaptability of established reactions to this modern technique. acs.org

Chemo-enzymatic synthesis represents another frontier, offering high selectivity and mild reaction conditions. Biocatalytic methods, such as the use of transaminases for the amination of ketone precursors, have been employed in the synthesis of substituted pyrroles. nih.gov Exploring enzymatic approaches for the regioselective bromination or sulfonylation of the pyrrole (B145914) ring could lead to more environmentally friendly and efficient synthetic pathways.

Furthermore, novel synthetic strategies starting from readily available materials are of high interest. A de novo construction of the pyrrole scaffold from aminoacetaldehyde dimethyl acetal (B89532) involves the formation of an N-sulfonyl enamine, which then undergoes intramolecular cyclization. acs.org Research into expanding the scope of such methods to produce 3-bromo-substituted N-sulfonyl pyrroles could provide access to a wider range of derivatives. Additionally, gold(I)-catalyzed cyclization of pentenynyl allyl tosylamides presents an elegant method for constructing functionalized pyrroles, which could be adapted for the synthesis of the target compound. acs.org

| Synthetic Methodology | Potential Advantages | Future Research Focus |

| Continuous Flow Synthesis | Improved control, safety, and scalability | Integration of bromination and sulfonylation steps |

| Chemo-enzymatic Synthesis | High selectivity, mild conditions, green chemistry | Enzymatic regioselective functionalization |

| De Novo Pyrrole Construction | Access to diverse substitution patterns | Adaptation for 3-bromo-N-sulfonyl substitution |

| Gold(I)-Catalyzed Cyclization | Efficient formation of functionalized pyrroles | Application to the synthesis of this compound |

Exploration of New Cross-Coupling Strategies

The bromine atom at the 3-position of this compound is a key functional handle for introducing molecular diversity through cross-coupling reactions. While standard palladium-catalyzed reactions are well-established, future research will likely focus on developing novel and more efficient coupling strategies.

The Heck reaction , a powerful tool for C-C bond formation, has been underexplored for N-sulfonyl-3-bromopyrroles. A one-pot bromination followed by a Heck reaction of N-allyl enaminones has been shown to produce polysubstituted pyrroles, suggesting that similar cascade reactions could be developed for this compound. rsc.org The development of asymmetric Heck reactions could also lead to the synthesis of chiral pyrrole derivatives with interesting biological activities. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The presence of an electron-withdrawing group ortho to the bromine on the pyrrole ring has been shown to facilitate this reaction even with an unsubstituted pyrrole nitrogen. nih.gov Future research could explore a wider range of boronic acids and esters as coupling partners, as well as the development of more active and stable catalyst systems to improve yields and substrate scope.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds. wikipedia.orgyoutube.comorganic-chemistry.org Its application to this compound could provide access to a diverse library of 3-amino-pyrrole derivatives. wikipedia.orgyoutube.comorganic-chemistry.org Research into microwave-assisted Buchwald-Hartwig aminations could significantly accelerate reaction times and improve efficiency. organic-chemistry.org The development of new ligands and catalyst systems will be crucial for expanding the scope of this reaction to include a wider variety of amines and for achieving higher selectivity. researchgate.net

| Cross-Coupling Reaction | Potential Products | Future Research Focus |

| Heck Reaction | 3-Vinylpyrroles | Cascade reactions, asymmetric variants |

| Suzuki-Miyaura Coupling | 3-Arylpyrroles | Expanded substrate scope, improved catalysts |

| Buchwald-Hartwig Amination | 3-Aminopyrroles | Microwave-assisted synthesis, novel ligands |

Advanced Applications in Materials Science

The unique electronic and structural properties of the N-sulfonylpyrrole moiety suggest its potential for use in advanced materials. While this area is relatively unexplored for this compound, related pyrrole-containing materials provide a roadmap for future research.

The development of conductive polymers is a significant area of materials science. Pyrrole itself is a well-known monomer for the synthesis of conductive polymers. The introduction of a benzenesulfonyl group could modulate the electronic properties of the resulting polymer, potentially leading to materials with tailored conductivity and stability. Future research could investigate the electropolymerization of this compound and its derivatives to create novel functional polymers.

N-sulfonylpyrrole derivatives could also find applications in organic light-emitting diodes (OLEDs) . The rigid, aromatic structure of the pyrrole ring, combined with the electronic influence of the sulfonyl group, could lead to materials with desirable photophysical properties. Research in this area would involve the synthesis of a variety of substituted N-sulfonylpyrroles and the characterization of their fluorescence and charge-transport properties.

Furthermore, the reactivity of the bromine atom allows for the incorporation of the N-sulfonylpyrrole unit into larger, more complex molecular architectures, leading to the development of novel functional materials . For example, the compound could be used as a building block for the synthesis of star-shaped organic semiconductors or materials for sensor applications.

Deepening Understanding of Biological Mechanisms of Action

Preliminary studies have indicated that bromopyrrole and sulfonamide-containing compounds possess a range of biological activities, including anticancer and antimicrobial effects. smolecule.comresearchgate.net A crucial area of future research is to elucidate the specific molecular mechanisms through which this compound and its derivatives exert these effects.

In the context of anticancer activity , studies on similar compounds suggest several potential mechanisms. One possibility is the induction of apoptosis (programmed cell death). A novel bromopyrrole compound, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), has been shown to induce apoptosis in cancer cells by up-regulating the levels of cleaved caspase-9 and caspase-3. nih.gov Another potential mechanism is cell cycle arrest . The same compound was found to arrest cancer cells in the G1 phase of the cell cycle. nih.gov The sulfonyl group is also known to be present in several anticancer drugs and may contribute to the bioactivity by targeting various cellular processes. frontiersin.orgnih.gov Future research should investigate whether derivatives of this compound can induce similar effects and identify their specific molecular targets.

Regarding antimicrobial activity , pyrrole-based compounds have been identified as inhibitors of RND-type efflux pumps in bacteria, which are responsible for antibiotic resistance. plos.orgnih.gov By inhibiting these pumps, the compounds can restore the efficacy of existing antibiotics. plos.orgnih.gov Molecular docking studies have suggested that these pyrrole derivatives bind to the AcrB protein, a key component of the efflux pump. plos.org Future investigations should explore the potential of this compound derivatives as efflux pump inhibitors and elucidate their interactions with bacterial target proteins.

| Biological Activity | Potential Mechanism of Action | Future Research Focus |

| Anticancer | Induction of apoptosis, cell cycle arrest | Identification of specific molecular targets |

| Antimicrobial | Inhibition of efflux pumps | Elucidation of interactions with bacterial proteins |

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery process. Future research on this compound should leverage these integrated approaches to design and optimize new therapeutic agents.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. zenodo.orgnih.govresearchgate.net This method can be used to screen virtual libraries of this compound derivatives against known biological targets, such as enzymes involved in cancer progression or bacterial resistance. zenodo.orgnih.govresearchgate.net For example, docking studies have been used to investigate the binding of pyrrole-based inhibitors to the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wu.ac.thiipseries.org By developing QSAR models for a series of this compound analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates. wu.ac.thiipseries.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool in drug discovery. nih.govnih.govslideshare.netsemanticscholar.org These methods can be used to assess the drug-likeness of novel this compound derivatives at an early stage, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.govnih.govslideshare.netsemanticscholar.org

The synergy between these computational predictions and experimental validation is key. Promising candidates identified through in silico screening can be synthesized and evaluated in biological assays. The experimental results can then be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of new drug candidates.

| Computational Approach | Application in Drug Discovery | Future Research Focus |

| Molecular Docking | Virtual screening, prediction of binding modes | Identification of novel biological targets |

| QSAR | Prediction of biological activity, lead optimization | Development of robust and predictive models |

| In silico ADMET | Assessment of drug-likeness and safety profiles | Integration with experimental pharmacokinetic studies |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzenesulfonyl)-3-bromo-1H-pyrrole in academic laboratories?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrrole ring. A plausible route involves:

Sulfonylation : React 1H-pyrrole with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group .

Bromination : Use electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in a solvent like DMF or CCl₄, targeting the 3-position of the pyrrole ring. Regioselectivity can be influenced by directing groups or reaction conditions .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC. Yields may vary depending on steric and electronic effects of the sulfonyl group .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : The compound may exhibit acute toxicity (H302), skin corrosion (H314), and serious eye damage (H318) based on analogs like benzenesulfonyl chloride .

- Precautions :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in a cool, dry place away from oxidizing agents and light to prevent decomposition .

- Dispose of waste via approved chemical disposal facilities .

Intermediate Research Questions

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for pyrrole protons (δ 6.5–7.5 ppm) and aromatic protons from the benzenesulfonyl group (δ 7.5–8.0 ppm). The bromine substituent deshields adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : The sulfonyl group (C-SO₂) appears at δ ~135 ppm, while the brominated pyrrole carbon resonates at δ ~115 ppm .

- Purity Check : Compare integration ratios and look for absence of extraneous peaks (e.g., unreacted starting materials).

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structure refinement?

- Methodological Answer :

- Crystallization Challenges : The compound’s planar structure and halogen-sulfur interactions may lead to twinning or poor diffraction. Optimize solvent systems (e.g., DMSO/water) and slow evaporation rates .

- SHELX Applications : Use SHELXD for phase problem resolution and SHELXL for refinement. Key steps:

- Input X-ray data (e.g., .hkl files).

- Refine anisotropic displacement parameters and validate geometry using CIF checkers .

- Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (example) |

| R-factor | <0.05 (target) |

| Resolution | 0.8 Å (ideal) |

Q. How does the bromine substituent influence cross-coupling reactivity in this compound?

- Methodological Answer :

- Regioselectivity : The bromine at C3 activates the pyrrole ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. The benzenesulfonyl group stabilizes intermediates via resonance, directing reactions to the C5 position .

- Experimental Design :

Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)).

Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene vs. DMF) for coupling efficiency.

- Data Analysis : Use GC-MS or LC-MS to track reaction progress and identify byproducts (e.g., debromination).

Q. What computational methods are suitable for studying the electronic effects of the benzenesulfonyl group in this compound?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization at the B3LYP/6-311G** level to analyze charge distribution. The sulfonyl group withdraws electron density, polarizing the pyrrole ring and enhancing electrophilic substitution at C5 .

- NBO Analysis : Quantify hyperconjugative interactions between the sulfonyl group and pyrrole π-system.

- Data Table :

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 4.2 (calculated) |

| Mulliken Charge (C3) | +0.15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。